4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-2-22-10-11-23(18(25)17(22)24)19(26)21-14-20(27,15-6-4-3-5-7-15)16-8-12-28-13-9-16/h3-7,16,27H,2,8-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXKWZUXAXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound belonging to the piperazine derivatives class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound suggests that it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide is . Its structure includes a piperazine ring with a carboxamide group and an oxan ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. The mechanism likely involves:
- Binding Affinity : The compound may bind to various receptors or enzymes, influencing their activity.
- Inhibition of Transporters : Research indicates that related compounds exhibit high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating neurological disorders .
In Vitro Studies
Research has demonstrated that compounds similar to 4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide exhibit significant activity against various biological targets:
- Dopamine Transporter (DAT) : High affinity observed in several studies, indicating potential for treating conditions like depression and ADHD.
- Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible applications in mood regulation and anxiety disorders.
Case Studies
A study evaluated the effects of piperazine derivatives on neurotransmitter uptake. The results indicated that certain structural modifications could enhance binding affinity to DAT and NET, which is crucial for developing effective therapeutic agents .
Toxicity and Safety Profile
Toxicity assessments are essential for evaluating the safety of new compounds. Preliminary studies indicate that derivatives of this compound have low toxicity levels compared to established drugs like levamisole, making them promising candidates for further development .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Physical and Structural Comparison
*Estimated based on structural formula.
Table 2: Bioactivity and Toxicity Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
